N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, substituted with various functional groups including a sec-butylphenyl group, a chloro group, and a fluoro group The carboxamide functional group further adds to its chemical complexity
Preparation Methods
The synthesis of N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis techniques. One common method involves the initial formation of the benzothiophene core through cyclization reactions. Subsequent steps include the introduction of the chloro and fluoro substituents via halogenation reactions. The sec-butylphenyl group is then introduced through Friedel-Crafts alkylation. Finally, the carboxamide group is formed through amidation reactions using appropriate amines and carboxylic acid derivatives .
Chemical Reactions Analysis
N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to remove the chloro or fluoro groups, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles such as amines or thiols.
Scientific Research Applications
N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives such as:
Fenobucarb: A carbamate insecticide with a similar benzothiophene core but different functional groups.
Carbaryl: Another carbamate insecticide with a naphthyl group instead of a benzothiophene core.
Aldicarb: A carbamate insecticide with a different set of substituents but similar biological activity
Properties
Molecular Formula |
C19H17ClFNOS |
---|---|
Molecular Weight |
361.9g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17ClFNOS/c1-3-11(2)13-6-4-5-7-15(13)22-19(23)18-17(20)14-9-8-12(21)10-16(14)24-18/h4-11H,3H2,1-2H3,(H,22,23) |
InChI Key |
OIWFNDKRLHUTIF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
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